Electrophilic Aromatic Bromination: BDMS vs. Elemental Bromine — Selectivity and Hazard Profile
In electrophilic aromatic bromination, bromodimethylsulfonium bromide (BDMS) generated in situ from DMSO and aqueous HBr is quantitatively established as a milder and more selective reagent than elemental bromine [1]. While elemental bromine frequently leads to polybromination and requires careful temperature control, BDMS delivers monobrominated products with higher regioselectivity under ambient conditions. The hazard profile is also distinctly improved: BDMS is a solid reagent, whereas elemental bromine is a volatile, corrosive liquid with severe inhalation and dermal hazards .
| Evidence Dimension | Regioselectivity and operational safety |
|---|---|
| Target Compound Data | Milder, more selective monobromination; solid, weighable reagent |
| Comparator Or Baseline | Elemental bromine (Br2): less selective, prone to polybromination; volatile liquid, severe hazard |
| Quantified Difference | Qualitatively superior selectivity; solid vs. liquid handling |
| Conditions | Electrophilic aromatic bromination of activated arenes at room temperature |
Why This Matters
Procurement of BDMS eliminates the safety and regulatory burden associated with elemental bromine while improving reaction selectivity.
- [1] Majetich, G.; Hicks, R.; Reister, S. Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. J. Org. Chem. 1997, 62 (13), 4321–4326. View Source
